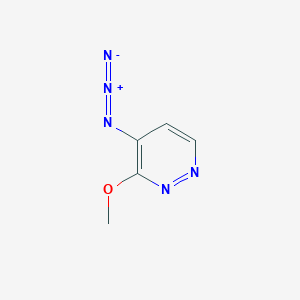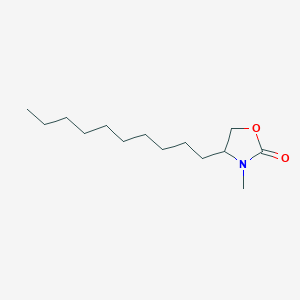
4-Azido-3-methoxypyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-3-methoxypyridazine is a chemical compound with the molecular formula C5H5N5O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The azido group (-N3) at position 4 and the methoxy group (-OCH3) at position 3 make this compound unique and interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-methoxypyridazine typically involves the nucleophilic substitution of a halogenated pyridazine derivative with sodium azide (NaN3). One common method starts with 4-chloro-3-methoxypyridazine, which reacts with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potentially explosive nature of azides .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azido-3-methoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halogens or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC).
Major Products Formed:
Substitution: Formation of azido derivatives.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azido-3-methoxypyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Utilized in bioorthogonal labeling and functionalization of biomolecules, allowing for the study of biological processes without interfering with native biochemical pathways.
Industry: Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Azido-3-methoxypyridazine largely depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group acts as a reactive handle that can be selectively targeted by complementary functional groups (e.g., alkynes) to form stable triazole linkages. This allows for the precise modification and labeling of biomolecules .
Vergleich Mit ähnlichen Verbindungen
4-Azido-3-fluoropyridine: Similar in structure but with a fluorine atom instead of a methoxy group.
4-Azido-3-chloropyridazine: Contains a chlorine atom instead of a methoxy group.
4-Azido-3-methylpyridazine: Contains a methyl group instead of a methoxy group.
Uniqueness: 4-Azido-3-methoxypyridazine is unique due to the presence of both an azido group and a methoxy group on the pyridazine ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
121179-66-6 |
|---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
4-azido-3-methoxypyridazine |
InChI |
InChI=1S/C5H5N5O/c1-11-5-4(8-10-6)2-3-7-9-5/h2-3H,1H3 |
InChI-Schlüssel |
ULQBLWQGFJRDMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN=N1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)



![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methyl-1-oxopyridin-1-ium-2(1H)-ylidene]-6-methylpyridin-1(2H)-olate](/img/structure/B14292614.png)

![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)

